N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Description
N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a spirocyclic indole-thiadiazole hybrid molecule characterized by a complex architecture combining indoline and 1,3,4-thiadiazole moieties. Key structural features include:
- Spiro junction: The indoline ring is fused to the thiadiazole ring at the C3 position, forming a rigid spirocyclic core .
- Bromo atom: Located at C5 of the indoline ring, contributing to increased molecular weight (vs. Acetyl and acetamide groups: At the thiadiazole ring, critical for hydrogen bonding and solubility .
This compound’s synthesis likely involves bromination of a preformed spiro-indoline-thiadiazole intermediate, followed by allylation and acetylation steps, analogous to methods in and .
Properties
IUPAC Name |
N-(4-acetyl-5'-bromo-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h4-6,8H,1,7H2,2-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUZMRMXKVFKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Br)N(C2=O)CC=C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The compound is derived from spiro[indoline] and thiadiazole frameworks, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of spiro[indoline] have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 0.026 to 0.226 mmol/L . This suggests that this compound may also possess similar antimicrobial efficacy.
Anticancer Potential
The anticancer activity of compounds derived from indole and thiadiazole has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest . The structural features of N-(3'-acetyl-1-allyl) derivatives are believed to play a crucial role in their interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
N-(3'-acetyl-1-allyl...) has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have demonstrated inhibitory effects on various enzymes related to metabolic pathways and disease processes, including carbonic anhydrase and cholinesterase inhibitors . This aspect is critical for drug design as it can lead to the development of therapeutic agents targeting specific diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR of N-(3'-acetyl...) is essential for optimizing its biological activity. The presence of the spiro structure is believed to enhance binding affinity to biological targets due to its unique three-dimensional conformation. Modifications at the acetyl and allyl positions can significantly alter the pharmacological profile of the compound.
Case Studies
Several studies have focused on the biological evaluation of similar spiro compounds:
- Antimicrobial Evaluation : A study evaluated a series of spiro[indoline] derivatives against various bacterial strains. The most active compounds showed potent antibacterial activity with MIC values comparable to standard antibiotics .
- Anticancer Studies : Another investigation assessed the anticancer properties of thiadiazole derivatives in vitro. Results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that structural modifications could enhance efficacy against specific cancer types .
Comparison with Similar Compounds
Key Observations :
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this spiro-indoline-thiadiazole derivative?
- Synthesis : The compound is synthesized via multi-step reactions involving allylation, bromination, and cyclocondensation. Critical intermediates include spiro-indoline and thiadiazole precursors. For example, bromo-substituted intermediates are prepared using Na₂CO₃-mediated coupling in aqueous/organic biphasic systems .
- Characterization : Confirm structural integrity via ¹H/¹³C NMR (to identify allyl, acetyl, and spiro-junction protons), IR spectroscopy (to verify carbonyl and amide stretches), and elemental analysis (to validate purity). Crystallization in ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of spiro-thiadiazole derivatives?
- ¹H/¹³C NMR : Resolves spiro-junction stereochemistry and substituent environments (e.g., allyl protons at δ 5.2–5.8 ppm, acetyl CH₃ at δ 2.1–2.3 ppm) .
- X-ray crystallography : Provides definitive proof of spiro geometry and bond angles. For example, X-ray analysis of analogous thiadiazoles revealed dihedral angles of 78–85° between indoline and thiadiazole planes .
Advanced Research Questions
Q. How can molecular docking guide the design of biological activity assays for this compound?
- Method : Perform in silico docking (e.g., AutoDock Vina) against target proteins (e.g., antimicrobial enzymes or cancer-associated kinases). Use crystallographic data (PDB IDs) to model binding pockets. For spiro-thiadiazoles, prioritize hydrophobic interactions at the thiadiazole core and hydrogen bonding via acetamide groups .
- Validation : Compare docking scores with experimental IC₅₀ values from in vitro assays (e.g., MIC for antimicrobial activity or MTT assays for cytotoxicity) .
Q. What strategies optimize reaction yields for bromo-substituted spiro-indoline intermediates?
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for allylation to minimize byproducts. For bromination, employ NBS (N-bromosuccinimide) in DMF at 0–5°C to prevent over-halogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of brominated intermediates, improving yields to 75–85% .
Q. How are contradictions between in vitro and in silico biological activity data resolved?
- Case Study : If in silico models predict strong kinase inhibition but in vitro assays show weak activity, reassess:
Physicochemical factors : Poor solubility may limit bioavailability. Test derivatives with PEGylated side chains.
Metabolic stability : Use LC-MS to identify rapid degradation in cell media .
Q. What role does X-ray crystallography play in resolving spiro compound geometries?
- Applications : Determines absolute configuration (R/S) at spiro carbons and quantifies ring strain. For example, X-ray data for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide confirmed a spiro angle of 89.5°, critical for stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
